molecular formula C10H12N2NaO8Zn- B076816 Ethylenediaminetetraacetic Acid Disodium Zinc Salt CAS No. 14025-21-9

Ethylenediaminetetraacetic Acid Disodium Zinc Salt

Cat. No.: B076816
CAS No.: 14025-21-9
M. Wt: 376.6 g/mol
InChI Key: LUSLGWQEKDGFIM-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium zinc edetate is typically synthesized by reacting ethylenediaminetetraacetic acid with zinc salts in the presence of sodium hydroxide. The reaction involves the formation of a complex between the zinc ion and the ethylenediaminetetraacetic acid, followed by the addition of sodium ions to form the disodium salt .

Industrial Production Methods: In industrial settings, the production of disodium zinc edetate involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Disodium zinc edetate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions .

Common Reagents and Conditions:

    Chelation with Metal Ions: Disodium zinc edetate reacts with various metal ions, including calcium, magnesium, and lead, under neutral to slightly alkaline conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Disodium zinc edetate is unique in its ability to form stable complexes with zinc ions, making it particularly useful in applications where zinc chelation is required. Its superior bioavailability compared to other zinc compounds makes it a preferred choice in dietary supplements and medical treatments .

Properties

CAS No.

14025-21-9

Molecular Formula

C10H12N2NaO8Zn-

Molecular Weight

376.6 g/mol

IUPAC Name

sodium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C10H16N2O8.Na.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+1;+2/p-4

InChI Key

LUSLGWQEKDGFIM-UHFFFAOYSA-J

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Zn+2]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Zn+2]

Key on ui other cas no.

14025-21-9
73513-47-0

physical_description

No reaction with water. May float or sink in water. (USCG, 1999)
DryPowder;  OtherSolid;  PelletsLargeCrystals

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylenediaminetetraacetic Acid Disodium Zinc Salt
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Ethylenediaminetetraacetic Acid Disodium Zinc Salt
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Ethylenediaminetetraacetic Acid Disodium Zinc Salt
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Ethylenediaminetetraacetic Acid Disodium Zinc Salt

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